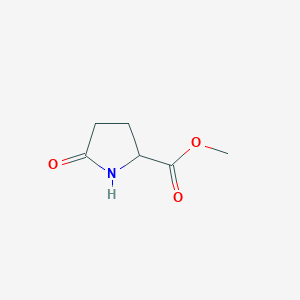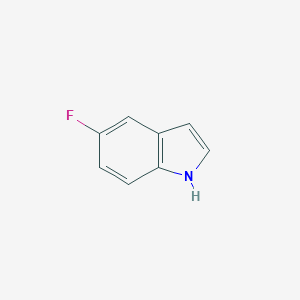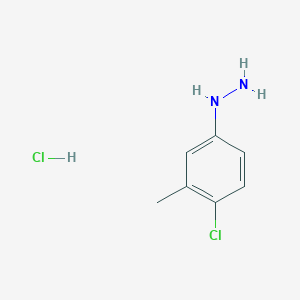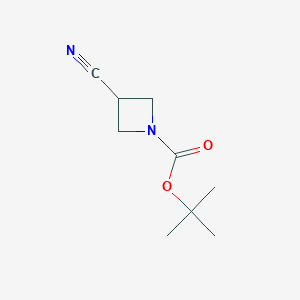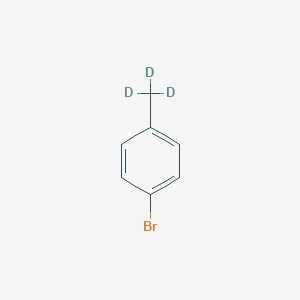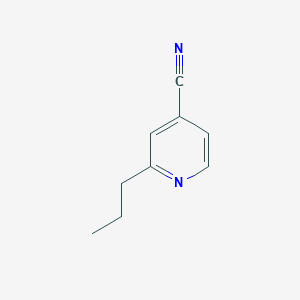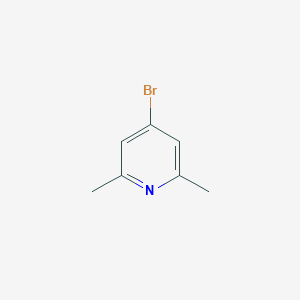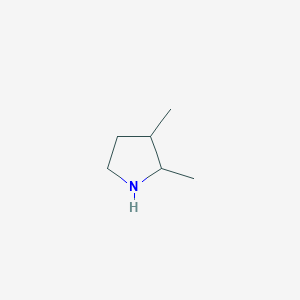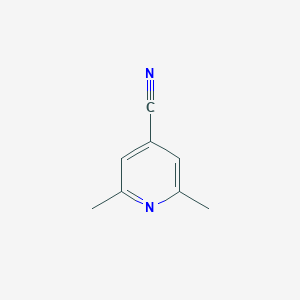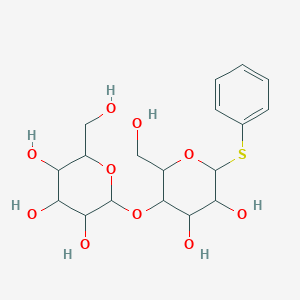
Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside, also known as PHTH, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiohexopyranosides, which are known for their diverse biological activities. PHTH has been shown to exhibit promising anti-inflammatory, antioxidant, and antitumor properties, making it a potential candidate for drug development.
Mécanisme D'action
The mechanism of action of Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside is not fully understood. However, studies have suggested that Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside exerts its anti-inflammatory and antioxidant effects by modulating various signaling pathways in cells. For example, Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation. Additionally, Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant genes.
Effets Biochimiques Et Physiologiques
Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside has been shown to have antitumor activity. In a study by Huang et al., Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside was shown to inhibit the growth of human hepatocellular carcinoma cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside in lab experiments is its low toxicity. Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside has been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with. Additionally, Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside is relatively easy to synthesize, which makes it readily available for research purposes.
One of the limitations of using Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside in lab experiments is its limited solubility in water. This can make it difficult to administer Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside to cells or animals in experiments. Additionally, more research is needed to fully understand the mechanism of action of Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside.
Orientations Futures
There are several future directions for research on Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside. One potential area of research is its potential use as a treatment for inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside and its potential use as a treatment for other diseases such as cancer and neurodegenerative diseases.
Conclusion:
In conclusion, Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside has been shown to exhibit promising anti-inflammatory, antioxidant, and antitumor properties, making it a potential candidate for drug development. While more research is needed to fully understand the mechanism of action of Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside, its low toxicity and ease of synthesis make it a promising compound for future research.
Méthodes De Synthèse
The synthesis of Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside involves the reaction of phenyl 4-o-hexopyranosyl-1-thiohexopyranoside with hexachloroacetone in the presence of a base. The reaction yields Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside as a white crystalline solid with a melting point of 165-166°C. The purity of the compound can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-inflammatory properties. In a study conducted by Zhang et al., Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside could be used as a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is the antioxidant activity of Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside. In a study by Zhang et al., Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside was shown to have potent antioxidant activity in vitro. This suggests that Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside could be used as a potential treatment for oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
5329-58-8 |
|---|---|
Nom du produit |
Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside |
Formule moléculaire |
C₁₈H₂₆O₁₀S |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
2-[4,5-dihydroxy-2-(hydroxymethyl)-6-phenylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H26O10S/c19-6-9-11(21)12(22)14(24)17(26-9)28-16-10(7-20)27-18(15(25)13(16)23)29-8-4-2-1-3-5-8/h1-5,9-25H,6-7H2 |
Clé InChI |
FGJLUHTXBRGPSV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
SMILES canonique |
C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Synonymes |
Phenyl 4-O-β-D-Galactopyranosyl-1-thio-β-D-glucopyranoside; NSC 2571; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B109288.png)

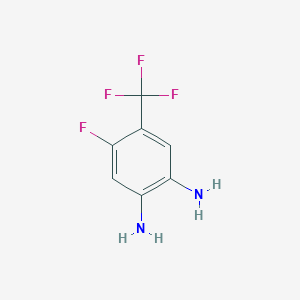
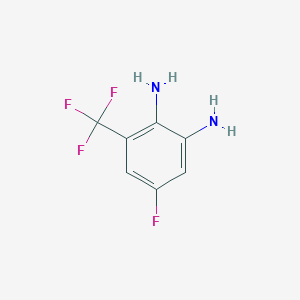
![2-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-1,3-dioxolane](/img/structure/B109301.png)
